molecular formula C20H27N2+ B1225244 (R)-tetrindole(1+)

(R)-tetrindole(1+)

Cat. No. B1225244
M. Wt: 295.4 g/mol
InChI Key: AUXCHYJDVJZEPG-GOSISDBHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tetrindole(1+) is an organic cation obtained by protonation of the secondary amino group of (R)-tetrindole. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrindole. It is an enantiomer of a (S)-tetrindole(1+).

Scientific Research Applications

  • Thermal Control in Space Science Experiments : Guo et al. (2020) discuss a modular integrated thermal control system for space science experiments. This technology, which uses Thermoelectric Coolers (TECs), is significant for controlling temperatures in low gravity conditions and could be relevant for experiments involving (R)-tetrindole in space-based laboratories (Guo, Sheng, Guo, Xue, & Wang, 2020).

  • Nutrient Prediction in Plant Research Using Hyperspectral Data : Flynn, Frazier, and Admas (2020) emphasize the importance of replicability in scientific research, specifically using hyperspectral data for predicting nutrient content in plants. This approach may be applicable in studies investigating the effects of (R)-tetrindole on plant biology (Flynn, Frazier, & Admas, 2020).

  • Advancements in Thermoelectric Materials : Tritt and Subramanian (2006) provide an overview of thermoelectric (TE) materials and their applications in energy technologies. These insights could be beneficial for research into (R)-tetrindole’s potential role in energy conversion processes (Tritt & Subramanian, 2006).

  • Tissue Engineering Applications : Kumar et al. (2023) discuss the use of RGD peptide-based biomaterials in tissue engineering. This area of research could potentially intersect with (R)-tetrindole studies, particularly in the context of regenerative medicine (Kumar, Tiwari, Finkelstein-Zuta, Rencus-Lazar, & Gazit, 2023).

  • Research in Tissue Scaffolds for Craniofacial and Joint Defects : Chua et al. (2004) explore the development of tissue scaffolds using selective laser sintering. Such scaffolds are crucial for tissue engineering, and their development could be relevant to research involving (R)-tetrindole in regenerative therapies (Chua, Leong, Tan, Wiria, & Cheah, 2004).

properties

Product Name

(R)-tetrindole(1+)

Molecular Formula

C20H27N2+

Molecular Weight

295.4 g/mol

IUPAC Name

(5R)-12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/p+1/t18-/m1/s1

InChI Key

AUXCHYJDVJZEPG-GOSISDBHSA-O

Isomeric SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+][C@H]5C4=C3CCC5

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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